molecular formula Fe2H2O B1200839 Mu-Oxo-Diiron

Mu-Oxo-Diiron

Cat. No.: B1200839
M. Wt: 129.71 g/mol
InChI Key: IQGILBZPWWYYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mu-Oxo-Diiron complexes are synthetic coordination compounds featuring two iron centers bridged by a single oxygen atom (Fe-O-Fe). These complexes are of significant research interest as functional models for the active sites of a diverse class of non-heme diiron enzymes, such as methane monooxygenase (sMMO), ribonucleotide reductase, and hemerythrin . By mimicking the structure and reactivity of these enzymes, this compound reagents provide a powerful tool for investigating biological oxygen activation and hydrocarbon oxidation mechanisms . In catalytic applications, these complexes are valued for their ability to mediate the oxidation of strong C-H bonds, enabling the hydroxylation of inert substrates like cyclohexane and adamantane under mild conditions . The high-valent Diiron(IV) species, accessible through chemical or electrochemical oxidation, are particularly effective oxidants capable of cleaving bonds with strengths up to 100 kcal mol⁻¹, showcasing reactivities that closely parallel those proposed for enzymatic intermediates like intermediate Q in sMMO . The core structure, supported by nitrogen-donor ligands and sometimes carboxylate bridges, can be tuned to study the effects of ligand stereoelectronics, Fe-O-Fe angle, and redox potential on catalytic efficiency and selectivity . Research applications extend to studying catalase-like activity and interactions with peroxides . This product is intended for research purposes only, specifically for fundamental biochemical studies, catalytic reaction development, and mechanistic investigations. This product is designated For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

Fe2H2O

Molecular Weight

129.71 g/mol

IUPAC Name

iron;hydrate

InChI

InChI=1S/2Fe.H2O/h;;1H2

InChI Key

IQGILBZPWWYYSR-UHFFFAOYSA-N

SMILES

O.[Fe].[Fe]

Canonical SMILES

O.[Fe].[Fe]

Origin of Product

United States

Comparison with Similar Compounds

(μ-Oxo)(μ-Hydroxo)Diiron(III) Complexes

These complexes feature a mixed oxo/hydroxo bridge, contrasting with the symmetric μ-oxo-diiron core.

  • Structure : Fe–O–Fe angles (~148°) and longer Fe–O bonds (1.79–1.85 Å) due to hydroxide’s weaker bridging capacity .
  • Reactivity : Rapid ligand substitution at the hydroxo bridge, enabling substrate binding (e.g., urea, acetamide) with ΔH° = −25 kJ/mol and ΔS° = −53.4 J/mol·K .
  • Catalytic Role: Mimic intermediates in diiron enzymes like soluble methane monooxygenase during O₂ activation .

Table 1: Structural and Thermodynamic Comparison

Parameter μ-Oxo-Diiron (Fe³⁺-Fe³⁺) (μ-Oxo)(μ-Hydroxo)Diiron(III)
Fe–O Bond Length (Å) 1.78–1.81 1.79–1.85
Fe–O–Fe Angle (°) 160–167 ~148
ΔH° (Ligand Binding) N/A −25 kJ/mol
(μ-Oxo)(μ-Peroxo)Diiron(III) Complexes

These contain a peroxo (O₂²⁻) bridge alongside the oxo group, critical for O–O bond cleavage.

  • Structure : Fe–Fe distances ~3.15 Å, shorter (3.05 Å) with additional carboxylate bridges. Resonance Raman shows ν(O–O) at 850–900 cm⁻¹, inversely correlating with Fe–Fe distance .
  • Spectroscopy : EXAFS and Mössbauer confirm mixed-valent states and antiferromagnetic coupling (S = 1/2) .
  • Function: Model peroxo intermediates in dioxygenases like toluene/o-xylene monooxygenase .

Table 2: Peroxo Complexes vs. μ-Oxo-Diiron

Parameter μ-Oxo-Diiron (μ-Oxo)(μ-Peroxo)Diiron(III)
Fe–Fe Distance (Å) 3.0–3.2 3.05–3.15
O–O Stretching Frequency N/A 850–900 cm⁻¹
Magnetic Coupling Antiferromagnetic Antiferromagnetic
Mixed-Valent Diiron Oxo Complexes

Fe²⁺/Fe³⁺ pairs exhibit distinct reactivity compared to homovalent μ-oxo-diiron.

  • Structure : Asymmetric Fe–O bonds (1.80–1.89 Å) and acute Fe–O–Fe angles (~149°), as observed in [(tBudmx)Fe₂(μ-O)Cl₂] .
  • Redox Behavior : Disproportionation pathways differ; some decompose to diferrous hydroxides without forming diferric species .
  • Applications : Probe electron transfer mechanisms in ribonucleotide reductase .

Table 3: Mixed-Valent vs. Homovalent Complexes

Parameter Mixed-Valent (Fe²⁺-Fe³⁺) Homovalent (Fe³⁺-Fe³⁺)
Fe–O Bond Length (Å) 1.80, 1.89 1.78–1.81
Fe–O–Fe Angle (°) ~149 160–167
Decomposition Pathway Diferrous hydroxide Stable
Diiron(III) μ-Oxo Complexes with Ligand Variations

Ligand steric/electronic effects modulate geometry and reactivity.

  • Chiral Complexes : Schiff base ligands induce diastereoselection via cooperative Fe–O–Fe interactions, as seen in homochiral [(FeL₂)₂-μ-O] structures .
  • Photocatalysis : Pacman porphyrins (e.g., (DPX)Fe₂O) show substrate-dependent O₂ activation; steric bulk reduces photooxidation efficiency by 10²–10⁴-fold .

Q & A

Q. Table 1: Key Spectroscopic Signatures of μ-Oxo-Diiron Complexes

TechniqueParameterTypical Value/Feature
EXAFSFe-Fe distance3.15–3.25 Å (μ-oxo-peroxo cores)
Resonance Ramanν(O-O) frequency820–860 cm⁻¹ (correlated with Fe-Fe distance)
MössbauerQuadrupole splittingΔE_Q = 0.8–1.2 mm/s (Fe³⁺ high-spin)

Advanced: How to address discrepancies between computational models and experimental data for μ-oxo-diiron electronic structures?

Methodological Answer:

  • Benchmarking : Compare DFT-predicted Fe-O bond lengths and spin densities with EXAFS and Mössbauer data .
  • Multireference methods : Use CASSCF/NEVPT2 for accurate treatment of multiconfigurational states in high-valent Fe(IV)=O species .
  • Error analysis : Quantify uncertainties in ligand field parameters (e.g., Dq, Racah B) to refine computational models .

Basic: How to assess the biological relevance of synthetic μ-oxo-diiron complexes?

Methodological Answer:

  • Functional mimicry : Compare catalytic activity (e.g., alkane hydroxylation rates) with native enzymes like methane monooxygenase .
  • Structural alignment : Overlay X-ray crystal structures of synthetic complexes with enzyme active sites (RMSD < 1.0 Å indicates strong mimicry) .

Advanced: What strategies resolve conflicting catalytic data (e.g., turnover numbers vs. substrate scope) in biomimetic μ-oxo-diiron systems?

Methodological Answer:

  • Multivariate analysis : Use DOE (Design of Experiments) to isolate variables (pH, O₂ pressure, ligand ratio).
  • In situ monitoring : Operando Raman spectroscopy tracks active species during catalysis .
  • Substrate screening : Test structurally diverse substrates (e.g., linear vs. branched alkanes) to identify steric/electronic bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mu-Oxo-Diiron
Reactant of Route 2
Mu-Oxo-Diiron

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